3-butoxycyclobut-3-ene-1,2-dione
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Overview
Description
3-Butoxycyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclobutene-1,2-dione, where a butoxy group is attached to the third carbon of the cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxycyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid with butanol in the presence of a suitable catalyst. One common method includes the following steps :
- Dissolve squaric acid in a mixture of n-butanol and toluene.
- Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
- Heat the reaction mixture under reflux conditions for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Butoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butoxycyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-butoxycyclobut-3-ene-1,2-dione involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon atoms. This leads to the formation of intermediate species that can further react to form stable products . The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibutoxy-3-cyclobutene-1,2-dione: Similar in structure but with an additional butoxy group.
3,4-Diphenylcyclobut-3-ene-1,2-dione: Contains phenyl groups instead of butoxy groups.
Uniqueness
3-Butoxycyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the butoxy group influences its solubility, stability, and reactivity compared to other cyclobutene-1,2-dione derivatives.
Properties
CAS No. |
61699-53-4 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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